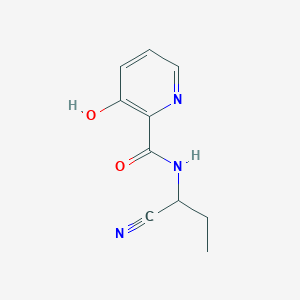
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide, also known as CHPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CHPG is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
作用機序
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide exerts its effects by selectively binding to and activating mGluR5 receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system. Activation of mGluR5 receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylate cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of learning and memory, and the regulation of neuronal excitability. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has also been shown to have neuroprotective effects and to reduce the symptoms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in lab experiments is its selectivity for mGluR5 receptors, which allows for the specific activation of these receptors without affecting other receptors. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide is also relatively stable and easy to synthesize, making it a useful tool for studying mGluR5 receptors. However, one limitation of using N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide is its potential toxicity at high concentrations, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the use of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in scientific research. One potential direction is the development of new therapeutic agents for neurological disorders based on the selective activation of mGluR5 receptors. Another direction is the use of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in the study of other physiological processes that are regulated by mGluR5 receptors, such as pain perception and addiction. Additionally, the development of new analogs of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide with improved selectivity and potency could further enhance its usefulness as a research tool.
合成法
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with cyanopropyltriethylammonium bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using various chromatographic techniques, such as flash chromatography, to obtain pure N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide.
科学的研究の応用
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been widely used in scientific research due to its ability to selectively activate mGluR5 receptors. These receptors are known to play a crucial role in various physiological and pathological processes, including synaptic plasticity, learning, and memory, as well as neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been used to study the role of mGluR5 receptors in these processes and to develop potential therapeutic agents for these diseases.
特性
IUPAC Name |
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-7(6-11)13-10(15)9-8(14)4-3-5-12-9/h3-5,7,14H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYZUGLSVPOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=C(C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
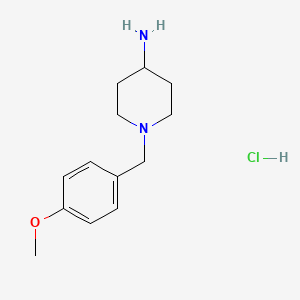
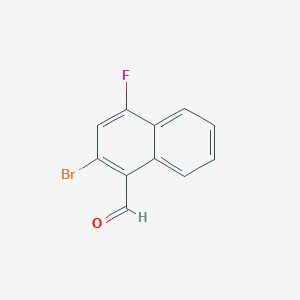
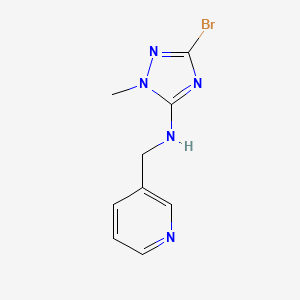
![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)

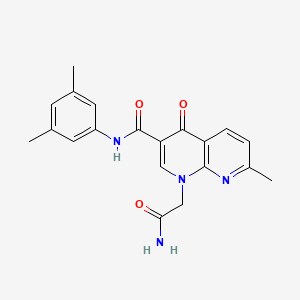
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)
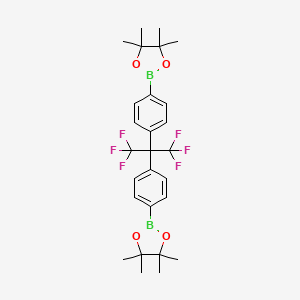
![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone](/img/structure/B2417542.png)
![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)
![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)